5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester
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Overview
Description
5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester is a chemical compound with the molecular formula C13H16BBrO4 and a molecular weight of 326.98 g/mol . It is a boronic ester derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This compound is known for its stability and reactivity, making it a valuable building block in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester typically involves the reaction of 5-bromobenzo[1,3]dioxole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or an acid.
Common Reagents and Conditions
Palladium Catalysts: Such as Pd(PPh3)4 or PdCl2(dppf).
Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Solvents: Such as toluene, ethanol, or water.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Deboronated Products: Formed through protodeboronation reactions.
Scientific Research Applications
5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Used in the synthesis of polymers and other materials with specific electronic properties.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl or vinyl-aryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
4-Pyrazoleboronic Acid Pinacol Ester: Another boronic ester used in organic synthesis.
4-Bromomethylphenylboronic Acid Pinacol Ester: Similar in structure and used in similar reactions.
Uniqueness
5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester is unique due to its stability and reactivity, making it particularly useful in Suzuki-Miyaura cross-coupling reactions. Its structure allows for the formation of complex organic molecules with high precision and yield .
Properties
IUPAC Name |
2-(5-bromo-1,3-benzodioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BBrO4/c1-12(2)13(3,4)19-14(18-12)10-8(15)5-6-9-11(10)17-7-16-9/h5-6H,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPUSDMNTHXJAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2OCO3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BBrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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